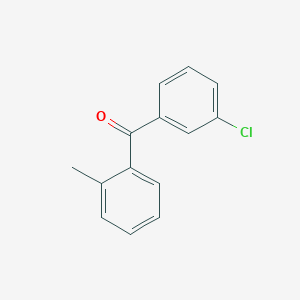

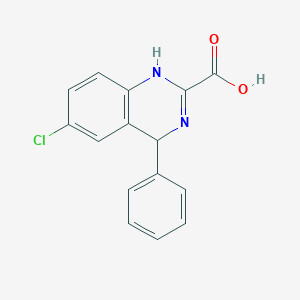

3-Chloro-2'-methylbenzophenone

Overview

Description

Synthesis Analysis

The synthesis of 3-Chloro-2’-methylbenzophenone involves two stages . In the first stage, o-tolyl magnesium chloride reacts with zinc (II) chloride in 1-methyl-pyrrolidin-2-one and diethyl ether at 60 degrees Celsius for approximately 20 minutes . In the second stage, m-Chlorobenzoyl chloride reacts with ( (t-Bu)2POH)2PdCl 2 in 1-methyl-pyrrolidin-2-one at 25 degrees Celsius for 30 minutes .Scientific Research Applications

Organic Synthesis and Chemical Reactions

3-Chloro-2'-methylbenzophenone has implications in organic synthesis, particularly in oxidative dearomatization processes and as an intermediate in the synthesis of complex organic molecules. Studies show its utility in regioselective dearomatizing phenylation reactions, leading to cyclohexa-2,4-dienone derivatives, a process that underscores its role in expanding synthetic methodologies for constructing organic compounds with significant biological activity (S. Quideau, L. Pouységu, Aurélie Ozanne, J. Gagnepain, 2005) Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry.

Environmental Science

In environmental science, the compound finds applications in studies related to environmental pollutants, particularly those concerning UV filters like benzophenone derivatives. Research into the metabolism of UV filters by liver microsomes and their endocrine-disrupting activity highlights the compound's relevance in toxicological studies and environmental health (Yoko Watanabe, Hiroyuki Kojima, S. Takeuchi, N. Uramaru, S. Sanoh, K. Sugihara, S. Kitamura, S. Ohta, 2015) Toxicology and applied pharmacology.

Material Science

In material science, the compound contributes to the development of novel materials, such as in the synthesis of dinuclear lanthanide complexes that exhibit near-infrared luminescence and magnetic properties. These materials are significant for their potential applications in optical devices and as magnetic materials (Dong-Fang Wu, Zhen Liu, Peng Ren, Xiao-He Liu, Ni-Ni Wang, J. Cui, Hongling Gao, 2019) Dalton transactions.

Photocatalysis

Research on the degradation of UV filters like Benzophenone-3 in aqueous solutions using photocatalysis outlines another application area. The study on TiO2-coated quartz tubes for the photocatalytic degradation of Benzophenone-3 in water showcases how this compound-related research contributes to environmental remediation technologies (Nazanin Moradi, M. Amin, A. Fatehizadeh, Z. Ghasemi, 2018) Journal of Environmental Health Science and Engineering.

Mechanism of Action

Target of Action

Benzophenone derivatives are known to interact with various biological targets, including proteins and enzymes .

Mode of Action

Benzophenone derivatives are known to undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can affect its interaction with its targets.

Biochemical Pathways

For example, they can undergo reactions at the benzylic position, leading to changes in the molecular structure of the compound . These changes can affect the compound’s interaction with its targets and alter the downstream effects of these interactions.

Pharmacokinetics

The pharmacokinetics of benzophenone derivatives can be influenced by factors such as their chemical structure and the presence of functional groups .

Result of Action

Benzophenone derivatives are known to have various biological activities, including antimicrobial and anticancer activities .

Action Environment

The action, efficacy, and stability of 3-Chloro-2’-methylbenzophenone can be influenced by various environmental factors. For example, the presence of other compounds, the pH of the environment, and the temperature can affect the compound’s reactivity and stability .

Properties

IUPAC Name |

(3-chlorophenyl)-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c1-10-5-2-3-8-13(10)14(16)11-6-4-7-12(15)9-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTTZOQOYJTDGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30552183 | |

| Record name | (3-Chlorophenyl)(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5621-69-2 | |

| Record name | (3-Chlorophenyl)(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,3,3,4,4,5,5,6,6-Decafluoro-6-[(trifluoroethenyl)oxy]hexanenitrile](/img/structure/B1611003.png)

![6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B1611007.png)

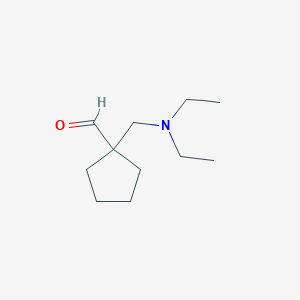

![Hexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B1611011.png)

![Imidazo[1,2-a]pyridine-3-carbaldehyde oxime](/img/structure/B1611018.png)

![PSS-Octa[(3-hydroxypropyl)dimethylsiloxy] substituted](/img/structure/B1611023.png)